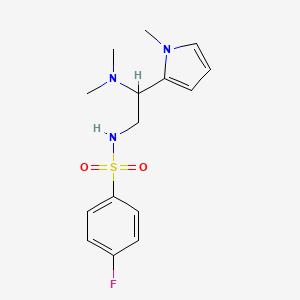
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FN3O2S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₇H₂₅N₃O₂S
- Molecular Weight : 335.5 g/mol
- CAS Number : 1049373-36-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 1049373-36-5 |
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in synaptic transmission and plasticity in the central nervous system (CNS). It acts as a positive allosteric modulator, enhancing the receptor's response to glutamate and glycine, leading to increased calcium ion influx and subsequent neuronal excitability .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : The compound has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating glutamatergic signaling.
- Cognitive Enhancement : It may enhance cognitive functions by improving synaptic plasticity, which is vital for learning and memory processes.
- Potential Antidepressant Effects : Preliminary studies suggest that it could possess antidepressant-like effects through its action on glutamate receptors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Study on Cognitive Function : A study demonstrated that administration of the compound improved performance in memory tasks in animal models, suggesting its role in cognitive enhancement .
- Neuroprotection Against Excitotoxicity : Another research focused on its neuroprotective capabilities against excitotoxicity induced by excessive glutamate levels, indicating a promising avenue for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparative analysis with other known NMDAR modulators was conducted. The following table summarizes key findings:
| Compound Name | Mechanism of Action | Potency (pEC50) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Positive allosteric modulator | 7.5 | Yes |
| R-(+)-EU-1180–453 | Non-selective NMDAR antagonist | 6.8 | Limited |
| Memantine | Uncompetitive antagonist | 7.0 | Moderate |
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXFPBYIRRIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














